2-Bromo-4-methylphenyl acetate
Description
2-Bromo-4-methylphenyl acetate is an aromatic ester featuring a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, linked to an acetyloxy (-OAc) functional group.
- Molecular formula: C₉H₉BrO₂ (calculated molecular weight: ~229.07 g/mol).
- Functional groups: Bromine (electron-withdrawing), methyl (electron-donating), and acetate ester.
- Applications: Likely serves as an intermediate in organic synthesis, pharmaceuticals, or agrochemicals, akin to compounds like Methyl 2-(4-bromophenyl)acetate ().
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(2-bromo-4-methylphenyl) acetate |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-9(8(10)5-6)12-7(2)11/h3-5H,1-2H3 |
InChI Key |
AGDXDGGVAVGQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Comparative Analysis of Key Compounds
Reactivity and Physicochemical Properties
- Electrophilic Substitution : The bromine at the 2-position in this compound directs incoming electrophiles to the 5-position (meta to Br, para to CH₃), contrasting with Methyl 2-(4-bromophenyl)acetate, where bromine at 4-position favors reactivity at 2-/6-positions .
- Hydrolysis: Acetate esters generally hydrolyze faster than methyl/ethyl esters under basic conditions due to the electron-withdrawing acetyl group. Ethyl 2-amino derivatives () may exhibit slower hydrolysis due to steric hindrance from the amino group.
- Thermal Stability : Brominated phenyl esters (e.g., ) show moderate stability up to 150°C, but methyl or methoxy substituents () enhance thermal resistance.
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